Palifosfamide - 31645-39-3

Palifosfamide

Catalog Number: EVT-288913
CAS Number: 31645-39-3
Molecular Formula: C4H11Cl2N2O2P
Molecular Weight: 221.02 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Palifosfamide is a synthetic, bifunctional DNA alkylating agent. [] It is the stable, active metabolite of the chemotherapy drug ifosfamide. [, , ] Unlike ifosfamide, palifosfamide does not require metabolic activation by aldehyde dehydrogenase. [, ] This characteristic holds potential for overcoming tumor resistance associated with ifosfamide. [, ]

Future Directions
  • Optimization of Treatment Regimens: Further research is needed to determine the optimal dose, schedule, and combinations of palifosfamide with other therapies for specific cancer types. [, ]
  • Identification of Predictive Biomarkers: Identifying biomarkers that can predict which patients are most likely to benefit from palifosfamide treatment could improve patient selection and outcomes. []
  • Combination Therapies: Exploring novel combinations of palifosfamide with targeted therapies, immunotherapies, or other emerging treatment modalities could lead to more effective treatment strategies. [, , ]

Ifosfamide

Compound Description: Ifosfamide (IFOS) is a prodrug that requires hepatic activation to exert its cytotoxic effects. It belongs to the class of nitrogen mustard alkylating agents and is used in the treatment of various cancers, including sarcomas. [, , , , ]

Relevance: Ifosfamide is the prodrug of palifosfamide. Palifosfamide is the active metabolite of ifosfamide, meaning it doesn't require metabolic activation to exert its cytotoxic effect. This difference eliminates the patient-to-patient variability in response seen with ifosfamide. Additionally, palifosfamide lacks the toxic metabolites associated with ifosfamide, such as acrolein and chloroacetaldehyde, making it a potentially safer alternative. [, , , , ]

Isophosphoramide Mustard

Compound Description: Isophosphoramide mustard is the active, DNA-alkylating metabolite of ifosfamide responsible for its anticancer activity. It forms interstrand crosslinks in DNA, ultimately leading to cell death. [, ]

Relevance: Isophosphoramide mustard is the active moiety of palifosfamide. While chemically identical to the active metabolite of ifosfamide, palifosfamide is stabilized with salts (either lysine or tris(hydroxymethyl)aminomethane), making it suitable for direct administration and overcoming the instability issues of isophosphoramide mustard. [, ]

Doxorubicin

Compound Description: Doxorubicin is an anthracycline antibiotic with potent antitumor activity. It works by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell death. [, , , , , , ]

Docetaxel

Compound Description: Docetaxel is a taxane antineoplastic agent that stabilizes microtubules, preventing cell division and leading to cell death. []

Relevance: Similar to doxorubicin, docetaxel has been explored preclinically in combination with palifosfamide. Studies have shown that combining these two agents resulted in enhanced antitumor activity in mouse models, suggesting a potential benefit for this combination therapy. []

Carboplatin and Etoposide

Compound Description: Carboplatin is a platinum-based chemotherapeutic agent that causes DNA crosslinking, leading to cell death. Etoposide is a topoisomerase II inhibitor, preventing DNA replication and repair, ultimately resulting in cell death. [, , , ]

Synthesis Analysis

The synthesis of palifosfamide involves the formulation of the tris (hydroxymethyl) aminomethane salt of palifosfamide combined with various excipients to create the final drug product. The process typically includes:

  1. Preparation of Precursors: Starting materials include ifosfamide and hydroxymethyl derivatives.
  2. Formation of Active Metabolite: The conversion of ifosfamide into isophosphoramide mustard occurs through chemical modifications.
  3. Stabilization: The resultant compound is stabilized to enhance its pharmacokinetic properties.

Technical details regarding the synthesis can vary based on specific methodologies employed in laboratory settings, but generally focus on optimizing yield and purity while ensuring the stability of the active compound .

Molecular Structure Analysis

Palifosfamide's molecular formula is C4H11Cl2N2O2PC_4H_{11}Cl_2N_2O_2P, and it features a complex structure that includes:

  • Phosphorus Atom: Central to its mechanism as an alkylating agent.
  • Chlorine Atoms: Contributing to its reactivity.
  • Amine Groups: Essential for interaction with DNA.

The three-dimensional structure allows for effective binding to DNA, facilitating cross-linking and subsequent cytotoxic effects. Detailed structural data can be obtained from resources such as PubChem, which provides insights into its molecular geometry and bonding characteristics .

Chemical Reactions Analysis

Palifosfamide undergoes several key chemical reactions that are critical for its therapeutic action:

  1. DNA Alkylation: The primary reaction involves the formation of covalent bonds with DNA bases, particularly guanine. This leads to:
    • Cross-Linking: Connecting two strands of DNA or different DNA molecules, preventing replication.
    • Mispairing: Inducing errors during DNA replication due to alkylation of nucleotide bases.
  2. Hydrolysis: In biological systems, palifosfamide can undergo hydrolysis to release active metabolites that further engage in alkylation reactions.

These reactions are essential for its antitumor efficacy, as they disrupt normal cellular processes and promote apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of palifosfamide involves several interconnected processes:

  • DNA Cross-Linking: By forming covalent bonds between DNA strands, palifosfamide inhibits the separation necessary for replication and transcription.
  • Induction of Mutations: Alkylation can lead to mispairing of bases during DNA replication, resulting in mutations that may trigger cell death if not repaired.
  • Cell Cycle Disruption: The interference with DNA integrity affects cell cycle progression, particularly in rapidly dividing cancer cells.

This multifaceted approach enhances its potential as an effective chemotherapeutic agent against various cancers .

Physical and Chemical Properties Analysis

Palifosfamide exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Approximately 197.06 g/mol.
  • Solubility: Soluble in water due to the presence of polar functional groups.
  • Stability: The tris salt formulation improves stability compared to its parent compound.

These properties are crucial for determining dosing regimens and understanding pharmacokinetics when administered in clinical settings .

Applications

Palifosfamide is primarily investigated for its applications in oncology:

Mechanistic Underpinnings of Palifosfamide Activity

DNA Alkylation Mechanisms and Bifunctional Cross-Linking Properties

Palifosfamide (isophosphoramide mustard, IPM) is a bifunctional alkylating agent characterized by two highly reactive β-chloroethyl moieties. Unlike monofunctional alkylators, palifosfamide induces interstrand DNA cross-links through a sequential two-step reaction mechanism. The initial step involves SN2 nucleophilic substitution where the nitrogen mustard group forms an aziridinium ion intermediate. This electrophile attacks the N7 position of guanine, creating a monoadduct. The second β-chloroethyl group subsequently reacts with a complementary DNA strand, forming a covalent bridge that covalently links both strands [3] [5]. This cross-linking distorts the DNA helix, preventing strand separation during replication and transcription, ultimately triggering apoptotic cell death [1].

The cross-link density induced by palifosfamide exceeds that of monofunctional agents, with studies demonstrating 1.8–2.3 cross-links per 106 base pairs at clinically relevant concentrations. This high cross-linking efficiency correlates with enhanced cytotoxicity in rapidly dividing sarcoma cells. Crucially, palifosfamide’s DNA adducts are structurally distinct from those of cisplatin, avoiding common platinum-resistance mechanisms [3] [4].

Table 1: DNA Lesion Profiles of Selected Alkylating Agents

CompoundPrimary Lesion TypesCross-Link EfficiencyDominant Repair Pathway
PalifosfamideN7-guanine monoadducts, Interstrand cross-linksHigh (bifunctional)Nucleotide Excision Repair (NER), Fanconi Anemia (FA)
CyclophosphamideN7-guanine monoadductsModerate (requires activation)Base Excision Repair (BER)
TemozolomideO6-methylguanine, N7-methylguanineLow (monofunctional)MGMT, BER
Cisplatin1,2-intrastrand cross-linksHighNER, Mismatch Repair (MMR)

Metabolic Activation Pathways: Divergence from Ifosfamide Pro-Drug Metabolism

Palifosfamide’s key pharmacological advantage lies in its status as the direct cytotoxic metabolite of ifosfamide, bypassing hepatic activation requirements. Ifosfamide undergoes complex cytochrome P450-mediated oxidation (primarily CYP3A4/5 and CYP2B6) to form 4-hydroxyifosfamide, which spontaneously tautomerizes to aldoifosfamide. This unstable intermediate undergoes β-elimination to yield acrolein and the active isophosphoramide mustard (palifosfamide). Crucially, ifosfamide metabolism also generates significant quantities of neurotoxic and nephrotoxic metabolites (chloroacetaldehyde via N-dechloroethylation) and urotoxic acrolein [3] [6].

In contrast, palifosfamide lysine (ZIO-201) is a stabilized salt formulation administered directly as the active alkylating species. This eliminates dependence on hepatic CYP450 activity and avoids generation of toxic aldehydes. Pharmacokinetic studies demonstrate that palifosfamide achieves higher plasma concentrations of the active moiety compared to equivalent ifosfamide dosing (150 mg/m² palifosfamide vs. 4–8 g/m² ifosfamide) [3] [4]. The metabolic divergence confers predictable pharmacokinetics and reduces metabolic variability-driven treatment failures.

Table 2: Metabolic Pathways of Ifosfamide vs. Palifosfamide

ParameterIfosfamidePalifosfamide
Administration FormInactive pro-drugActive metabolite (stabilized)
Key Activation StepCYP450-dependent 4-hydroxylationNot applicable (directly active)
Toxic MetabolitesChloroacetaldehyde, AcroleinNone significant
Primary Active SpeciesIsophosphoramide mustard (IPM)IPM (pre-formed)
Metabolic Variability FactorsCYP polymorphisms, Liver functionMinimal

Evasion of Aldehyde Dehydrogenase-Mediated Resistance Mechanisms

A critical limitation of oxazaphosphorines (ifosfamide/cyclophosphamide) is their susceptibility to aldehyde dehydrogenase (ALDH)-mediated resistance. ALDH1A1 and ALDH3A1 isoforms oxidize the intermediate aldophosphamide/aldofosfamide to inactive carboxy metabolites, protecting cancer stem cells from cytotoxicity. Tumors overexpressing these isoforms exhibit chemoresistance and poor prognosis [3] [7].

Palifosfamide circumventively bypasses this inactivation pathway as it lacks the aldehyde group required for ALDH oxidation. Preclinical studies in osteosarcoma xenografts demonstrated potent cytotoxicity against cyclophosphamide-resistant lines overexpressing ALDH3A1. Quantitative analysis revealed ALDH3A1 activity at 100 mIU/mg protein in resistant OS31 xenografts, yet palifosfamide achieved equivalent tumor growth inhibition in OS31 (resistant) and OS33 (sensitive) models [4]. This evasion extends to cancer stem cell populations where high ALDH activity typically confers resistance, positioning palifosfamide as a potential strategy against minimal residual disease [3] [4].

Table 3: ALDH-Mediated Resistance Profile in Sarcoma Models

Cell Line/XenograftALDH3A1 Activity (mIU/mg protein)Cyclophosphamide IC₅₀ (μM)Palifosfamide IC₅₀ (μg/mL)
OS33 (Sensitive)Not detectable12.5 ± 2.10.8 ± 0.2
OS31 (Resistant)100 ± 1598.3 ± 10.71.2 ± 0.3
RMS-145 ± 865.4 ± 8.21.0 ± 0.4

Comparative Pharmacodynamic Profiling Against Parent Alkylating Agents

Palifosfamide exhibits distinct DNA damage signaling kinetics and repair pathway interactions compared to classical alkylators. While O6-methylguanine lesions from temozolomide are primarily repaired by MGMT (O6-methylguanine-DNA methyltransferase), palifosfamide’s N7-guanine adducts and cross-links are processed via base excision repair (BER) and nucleotide excision repair (NER). Crucially, persistent interstrand cross-links activate the Fanconi anemia (FA) pathway, leading to replication fork collapse and synergistic lethality with BRCA deficiencies [2] [5].

Pharmacodynamic studies in soft tissue sarcoma (STS) models reveal palifosfamide’s superior intracellular accumulation and prolonged DNA binding versus ifosfamide. The stabilized lysine salt formulation enhances cellular uptake, achieving 2.3-fold higher intracellular concentrations at equimolar dosing. This translates to extended DNA adduct persistence (>72 hours post-exposure vs. <48 hours for ifosfamide-derived IPM) and more sustained γH2AX activation, a marker of DNA double-strand breaks [1] [4]. In the PICASSO phase II trial, palifosfamide plus doxorubicin significantly improved progression-free survival in STS versus doxorubicin alone (7.8 vs. 4.4 months, HR 0.43), validating its enhanced pharmacodynamic profile [3].

Table 4: DNA Damage Response Pathways to Alkylating Agents

ParameterPalifosfamideIfosfamideTemozolomide
Primary DNA LesionsN7-guanine monoadducts, Interstrand cross-linksSame as palifosfamide (after activation)O6-methylguanine, N7-methylguanine
Dominant Repair PathwayNER, FA pathwayNER, FA pathwayMGMT (for O6-meG), BER (for N7-meG)
Repair Evasion MechanismsFA pathway overload, Cross-link complexitySame as palifosfamideMGMT depletion, MMR deficiency
γH2AX Signal Duration>72 hours<48 hours24–48 hours
Key Resistance MechanismsEnhanced NER, FA pathway mutationsALDH overexpression, Enhanced NERMGMT expression, MMR deficiency

Properties

CAS Number

31645-39-3

Product Name

Palifosfamide

IUPAC Name

bis(2-chloroethylamino)phosphinic acid

Molecular Formula

C4H11Cl2N2O2P

Molecular Weight

221.02 g/mol

InChI

InChI=1S/C4H11Cl2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10)

InChI Key

BKCJZNIZRWYHBN-UHFFFAOYSA-N

SMILES

C(CCl)NP(=O)(NCCCl)O

Synonyms

ifosfamide mustard
ifosforamide mustard
IPAM
iphosphoramide mustard
isophosphamide mustard
isophosphoramide mustard
N,N'-di-(2-chloroethyl)phosphorodiamidic acid
palifosfamide
palifosfamide-tris

Canonical SMILES

C(CCl)NP(=O)(NCCCl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.